ZINC undecylenate
Overview
Description
Zinc Undecylenate is a medium-chain fatty acid . It is a natural or synthetic fungistatic fatty acid and has antifungal properties . It is used topically in creams against fungal infections, eczemas, ringworm, and other cutaneous conditions . The zinc provides an astringent action, reducing rawness and irritation .
Synthesis Analysis
Zinc Undecylenate can be synthesized by the reaction between zinc acetate and undecylenic acid solutions . The raw materials for this synthesis include zinc oxide, acetic acid, undecylenic acid, and ethanol .Molecular Structure Analysis
The molecular formula of Zinc Undecylenate is C22H38O4Zn . The InChI string representation isInChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2
. The canonical SMILES representation is C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2]
. Chemical Reactions Analysis
Zinc Undecylenate is obtained by the reaction between zinc acetate and undecylenic acid solutions . The raw materials for this reaction include zinc oxide, acetic acid, undecylenic acid, and ethanol .Scientific Research Applications
Antifungal Treatment
Zinc Undecylenate: is widely recognized for its antifungal properties , particularly in treating skin infections like athlete’s foot. It works by releasing zinc ions upon contact with moisture, which inhibits the growth of fungi . This compound is often found in topical over-the-counter products, providing relief from itching, burning, and irritation associated with fungal skin conditions .
Linking Molecule in Bioconjugation
Due to its bifunctional properties, Zinc Undecylenate serves as a linking molecule in bioconjugation. It is used to attach biomolecules, such as proteins, to various substrates, facilitating the development of targeted therapies and diagnostic tools .
COVID-19 Prophylaxis and Treatment
Recent studies have explored the role of Zinc Undecylenate in combating COVID-19. Zinc compositions, including Zinc Undecylenate, have been shown to prevent the entry of SARS-CoV-2 into cells by lowering the expression of ACE-2 receptors and inhibiting the RNA-dependent RNA polymerase of the virus. Additionally, it helps prevent the cytokine storm post-viral entry through its anti-inflammatory activity .
Anti-inflammatory Activity
Zinc Undecylenate exhibits anti-inflammatory properties . These properties are beneficial in reducing inflammation associated with various skin conditions, thereby providing symptomatic relief .
Anabolic Steroid Synthesis
Zinc Undecylenate acts as an acid moiety in the synthesis of the anabolic steroid boldenone . This application is significant in the pharmaceutical industry, where boldenone is used for its anabolic properties .
Complexometric Titration in Synthesis
In the field of analytical chemistry, Zinc Undecylenate is synthesized and characterized through complexometric titration. This process involves the reaction between zinc acetate and undecylenic acid solutions, with raw materials consisting of zinc oxide, acetic acid, undecylenic acid, and ethanol. The synthesized compound is then used for its antifungal properties .
Mechanism of Action
Target of Action
Zinc undecylenate primarily targets fungi and bacteria . It is an antifungal agent used to treat skin infections such as athlete’s foot . The compound’s antifungal properties are attributed to its ability to disrupt the cellular processes of these microorganisms .
Mode of Action
Zinc undecylenate works by releasing zinc ions when it comes into contact with moisture . These ions can inhibit the growth of bacteria and fungi, making it a useful ingredient in products designed to treat or prevent skin infections .
Biochemical Pathways
It is suggested that many organic fatty acids, including undecylenic acid (from which zinc undecylenate is derived), exert fungicidal or fungistatic actions .
Result of Action
The primary result of zinc undecylenate’s action is the inhibition of fungal and bacterial growth . This leads to the alleviation of symptoms associated with skin infections, such as itching, burning, and irritation .
Action Environment
The action of zinc undecylenate is influenced by the presence of moisture, as it releases zinc ions upon contact with it . This suggests that the compound’s action, efficacy, and stability may be affected by environmental factors such as humidity and temperature.
Future Directions
Zinc is an essential micronutrient that participates in numerous biochemical reactions in the human body . Over the past decades, zinc has been used in formulating topical and systemic therapies for various skin disorders owing to its wound healing and antimicrobial properties . Future research can be organized collaboratively based on hot topics from co-occurrence network mapping and bibliographic couplings to improve zinc status and protect public health .
properties
IUPAC Name |
zinc;undec-10-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOHQVWOBMDCZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890497 | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
557-08-4 | |
Record name | Zinc undecylenate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZINC UNDECYLENATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecenoic acid, zinc salt (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90890497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc diundec-10-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC UNDECYLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388VZ25DUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Zinc Undecylenate is a salt of undecylenic acid and zinc commonly used as a topical antifungal agent. It is the active ingredient in many over-the-counter antifungal preparations, particularly for the treatment of fungal skin infections like athlete's foot (tinea pedis). [, , ]
A: The molecular formula of Zinc Undecylenate is C22H38O4Zn. Its molecular weight is 431.94 g/mol. []
ANone: Yes, several analytical methods have been developed for quantifying Zinc Undecylenate in various formulations. These include:
- Atomic Absorption Spectrophotometry (AAS): This method measures the absorbance of zinc atoms in a sample. []
- EDTA Complexometry: This technique involves titrating the sample with EDTA to determine the zinc content. []
- High-Performance Liquid Chromatography (HPLC): After conversion to 4'-nitrophenacyl esters, HPLC can be used to separate and quantify both undecylenic acid and zinc undecylenate. []
- Gas Chromatography with Flame Ionization Detection (GC/FID): This method, coupled with methyl esterification, allows for the quantification of undecylenic acid and zinc undecylenate in cosmetics. []
- Fluorimetric Liquid Chromatography: This method offers a simple approach for analyzing both undecylenic acid and zinc undecylenate in pharmaceutical preparations. []
A: While undecylenic acid itself exhibits antifungal properties, research suggests that its salts, like Zinc Undecylenate, demonstrate significantly enhanced efficacy. Studies have shown that undecylenate salts can be four times more potent than the free acid and over 30 times more effective than caprylic acid. []
ANone: Yes, several clinical studies have demonstrated the efficacy of Zinc Undecylenate in treating fungal skin infections:
- Tinea Pedis: A double-blind study showed that a powder containing 2% undecylenic acid and 20% Zinc Undecylenate was significantly more effective in achieving negative cultures and improving symptoms like erythema and scaling compared to a placebo. []
- Dermatophytoses of Glabrous Skin: Another double-blind study demonstrated that a cream containing 3% undecylenic acid and 20% Zinc Undecylenate was as effective as 1% tolnaftate cream in treating these infections. []
ANone: Research has investigated the toxicity of Zinc Undecylenate on aquatic organisms:
- Marine Rotifers: A study found that concentrations of Zinc Undecylenate above 12.5 mg L-1 significantly reduced the population growth rate of Brachionus plicatilis. []
- Marine Diatoms: Similar results were observed with the marine diatom Skeletonema costatum, where concentrations above 10 mg L-1 of Zinc Undecylenate impacted its population growth rate. []
ANone: Interestingly, Zinc Undecylenate has demonstrated potential in materials science and polymer chemistry:
- Catalyst in Ring-Opening Polymerization: Research has shown that Zinc Undecylenate can act as a catalyst in the ring-opening polymerization of caprolactone monomers, leading to the production of polycaprolactone. This polymer has applications in biodegradable plastics and drug delivery systems. [, , ]
- Nanomaterial Synthesis: Zinc Undecylenate serves as a precursor for the synthesis of Eu3+-doped ZnB2O4 (B = Al3+, Ga3+) nanospinels, which are red phosphors with potential applications in display technologies and lighting. []
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